molecular formula C12H14F2N2 B13710448 2-(2,4-Difluorobenzyl)-2,5-diazabicyclo[2.2.1]heptane

2-(2,4-Difluorobenzyl)-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B13710448
M. Wt: 224.25 g/mol
InChI Key: KETXFVZMEXESPO-UHFFFAOYSA-N
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Description

2-(2,4-Difluorobenzyl)-2,5-diazabicyclo[2.2.1]heptane (CAS: 845866-69-5) is a bicyclic amine derivative characterized by a rigid norbornane-like scaffold. The 2,5-diazabicyclo[2.2.1]heptane core imparts conformational rigidity, making it a valuable structural motif in medicinal chemistry and asymmetric catalysis . The 2,4-difluorobenzyl substituent introduces electron-withdrawing fluorine atoms at the ortho and para positions of the benzyl group, influencing electronic properties and binding interactions. This compound is synthesized via alkylation of the bicyclic amine with 2,4-difluorobenzyl halides, often under microwave-assisted conditions to enhance reaction efficiency .

Properties

Molecular Formula

C12H14F2N2

Molecular Weight

224.25 g/mol

IUPAC Name

2-[(2,4-difluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane

InChI

InChI=1S/C12H14F2N2/c13-9-2-1-8(12(14)3-9)6-16-7-10-4-11(16)5-15-10/h1-3,10-11,15H,4-7H2

InChI Key

KETXFVZMEXESPO-UHFFFAOYSA-N

Canonical SMILES

C1C2CNC1CN2CC3=C(C=C(C=C3)F)F

Origin of Product

United States

Chemical Reactions Analysis

2-(2,4-Difluorobenzyl)-2,5-diazabicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include Lewis acids for catalysis and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2,4-Difluorobenzyl)-2,5-diazabicyclo[2.2.1]heptane is used extensively in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action for 2-(2,4-Difluorobenzyl)-2,5-diazabicyclo[2.2.1]heptane involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to interact with specific enzymes and receptors, potentially inhibiting or activating certain biological processes . Detailed studies on its molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and catalytic performance of 2-(2,4-difluorobenzyl)-2,5-diazabicyclo[2.2.1]heptane is highly dependent on substituent variations. Below is a systematic comparison with analogs:

Substituted Benzyl Derivatives

Compound Name Substituent CAS Number Molecular Formula Key Applications & Findings
2-(4-Fluorobenzyl) analog 4-Fluorobenzyl 198988-90-8 C11H14BrFN2 Demonstrated moderate enantioselectivity (34–46% ee) in asymmetric Biginelli reactions .
2-(3,4-Dichlorobenzyl) analog 3,4-Dichlorobenzyl 845866-68-4 C12H14Cl2N2 Higher lipophilicity (Cl substituents) but reduced catalytic activity compared to fluorinated analogs .
2-(4-Methoxybenzyl) analog 4-Methoxybenzyl 845866-74-2 C13H18N2O Electron-donating methoxy group improved yields (88%) in DHPM synthesis but lowered ee values .
2-Benzyl analog Benzyl 116258-17-4 C12H14N2·2HBr Baseline for comparison; showed 18–37% ee in catalysis, highlighting fluorine's role in enhancing selectivity .

Non-Benzyl Derivatives

Compound Name Substituent CAS Number Molecular Formula Key Applications & Findings
2-Isopropyl analog Isopropyl 444664-95-3 C9H18N2 Lower steric demand led to faster reaction kinetics but poor enantioselectivity (<20% ee) .
2-(1,2,4-Thiadiazol-5-yl) analog 1,2,4-Thiadiazolyl 174953-95-8 C7H10N4S Explored for α4β2 nicotinic receptor binding; subnanomolar affinity due to heterocyclic π-stacking .
2-Methyl analog Methyl 1403763-25-6 C8H14N2·2HCl Simplest derivative; used as a reference in crystallographic studies to analyze ring puckering .

Key Comparative Insights

Electronic Effects

  • Electron-Withdrawing Groups (e.g., 2,4-Difluoro): Enhance catalytic activity and receptor binding via polarization of the benzyl π-system. For example, the title compound showed superior α7 neuronal nicotinic receptor affinity compared to non-fluorinated analogs .
  • Electron-Donating Groups (e.g., 4-Methoxy) : Improve reaction yields (e.g., 88% in DHPM synthesis) but reduce enantioselectivity due to decreased hydrogen-bonding capacity .

Steric and Conformational Factors

  • Benzyl vs. Smaller Substituents : Bulky benzyl groups restrict ring flexibility, favoring selective interactions in catalysis. The 2-isopropyl analog’s smaller size resulted in faster but less selective reactions .
  • Halogen Positioning : Ortho-substituted fluorines (as in the title compound) create steric hindrance, which is critical for chiral induction in asymmetric catalysis .

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